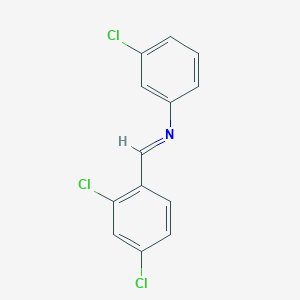![molecular formula C12H12N2O5 B13985806 Dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13985806.png)
Dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a chemical compound with the molecular formula C12H12N2O5 It is a derivative of pyrazolo[1,5-a]pyridine, characterized by the presence of methoxy and dimethyl ester functional groups
Méthodes De Préparation
The synthesis of Dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate typically involves a multi-step process. One common method includes the esterification of 5-methoxymethyl-2,3-pyridinedicarboxylic acid with methanol in the presence of a base . This is followed by a bromination reaction using a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent . The final product is obtained through purification steps such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions, particularly bromination, are common.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using acidic or basic conditions.
Applications De Recherche Scientifique
Dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a catalyst in organic synthesis.
Mécanisme D'action
The mechanism of action of Dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate involves its interaction with specific molecular targets. For instance, in bromination reactions, the compound undergoes a free radical mechanism initiated by N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) . The activation energy and reaction kinetics are crucial for understanding its reactivity and stability .
Comparaison Avec Des Composés Similaires
Dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate can be compared with similar compounds such as:
Dimethyl 5-methylpyridine-2,3-dicarboxylate: This compound has a similar structure but lacks the methoxy group, which affects its reactivity and applications.
Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate: This compound is structurally similar but may have different substituents affecting its chemical properties.
Omeprazole: Although not structurally identical, it shares some functional groups and is used in medicinal chemistry.
This compound stands out due to its unique combination of functional groups, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H12N2O5 |
|---|---|
Poids moléculaire |
264.23 g/mol |
Nom IUPAC |
dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate |
InChI |
InChI=1S/C12H12N2O5/c1-17-7-4-5-14-8(6-7)9(11(15)18-2)10(13-14)12(16)19-3/h4-6H,1-3H3 |
Clé InChI |
YASVSMYZXOXMBQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C(=NN2C=C1)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



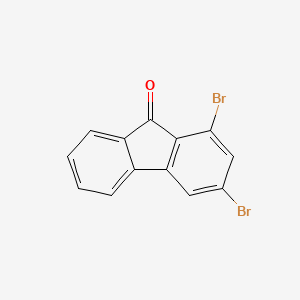
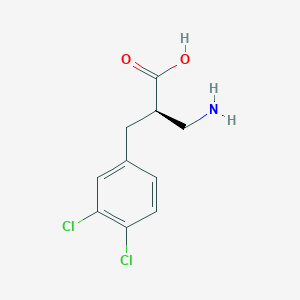
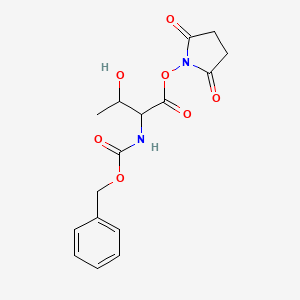
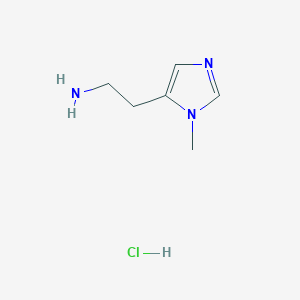
![2-[[4-[3-[(2-amino-6-oxo-1H-pyrimidin-5-yl)amino]propylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13985751.png)
![3-Methyl-3,8-diaza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester](/img/structure/B13985762.png)
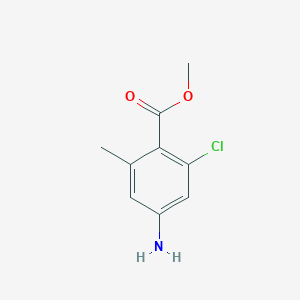
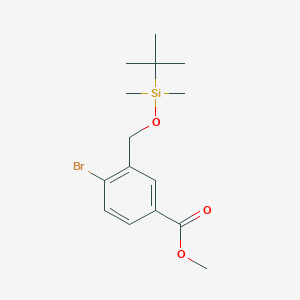
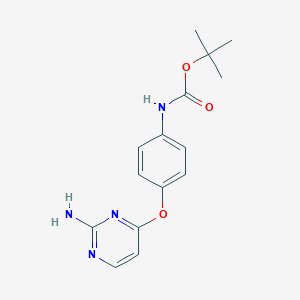
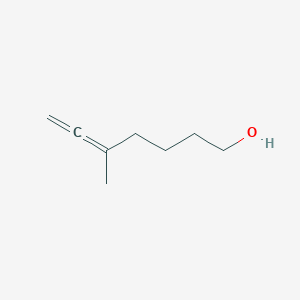
![4-[[(5-Phenyl-2-pyrimidin-5-ylquinazolin-4-yl)amino]methyl]benzamide](/img/structure/B13985781.png)
![[(3-Nitrophenyl)methylidene]hydrazine](/img/structure/B13985789.png)
